molecular formula C16H10ClNO2 B11843710 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde CAS No. 648896-45-1

2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde

Cat. No.: B11843710
CAS No.: 648896-45-1
M. Wt: 283.71 g/mol
InChI Key: HXTFIKJMOVPEKA-UHFFFAOYSA-N
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Description

2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde typically involves the reaction of 5-chloro-8-hydroxyquinoline with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde involves its interaction with various molecular targets:

    Molecular Targets: The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes that require metal ions for their catalytic activity.

    Pathways Involved: The compound can interfere with cellular processes by binding to metal ions and disrupting their function.

Comparison with Similar Compounds

Uniqueness: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxy groups on the quinoline ring, which enhances its metal-chelating ability and biological activity compared to other similar compounds .

Properties

CAS No.

648896-45-1

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

2-(5-chloro-8-hydroxyquinolin-7-yl)benzaldehyde

InChI

InChI=1S/C16H10ClNO2/c17-14-8-13(11-5-2-1-4-10(11)9-19)16(20)15-12(14)6-3-7-18-15/h1-9,20H

InChI Key

HXTFIKJMOVPEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

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